molecular formula C13H16N2O3 B2975080 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide CAS No. 1421459-46-2

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide

Cat. No.: B2975080
CAS No.: 1421459-46-2
M. Wt: 248.282
InChI Key: OVODOFMRDURZDV-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide is a compound that belongs to the azetidine class of heterocyclic compounds. Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and useful in various chemical reactions

Preparation Methods

The synthesis of 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, azetidines can be prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide undergoes various chemical reactions due to the presence of the azetidine ring and functional groups. Some of the common reactions include:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

    Polymerization: The azetidine ring can undergo ring-opening polymerization, leading to the formation of polyamines.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide involves its interaction with molecular targets through its reactive azetidine ring. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed to target specific pathways in biological systems, making it useful in medicinal chemistry .

Comparison with Similar Compounds

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)15-7-10(8-15)13(17)14-11-3-5-12(18-2)6-4-11/h3-6,10H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVODOFMRDURZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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